MC-VC-PABC-C6-alpha-Amanitin

ADC Cytotoxicity Targeted Therapy

This drug-linker conjugate uniquely delivers the RNA polymerase II inhibitor α-amanitin, enabling eradication of both dividing and non-dividing tumor cells—a mechanism unmatched by microtubule or DNA-targeting payloads. Designed for conjugation to anti-HER2 antibodies like trastuzumab, it addresses HER2-low breast and gastric cancers. The lysosomally cleavable MC-VC-PABC-C6 linker ensures controlled payload release. Researchers use it to study drug-tolerant persister cells and optimize ADC SAR. Secure high-purity material for your next-generation ADC development.

Molecular Formula C74H105N17O22S
Molecular Weight 1616.8 g/mol
Cat. No. B12425314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-VC-PABC-C6-alpha-Amanitin
Molecular FormulaC74H105N17O22S
Molecular Weight1616.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O
InChIInChI=1S/C74H105N17O22S/c1-6-40(4)62-68(105)80-33-57(97)82-52-38-114(111)71-47(31-50(64(101)79-34-58(98)88-62)84-70(107)63(41(5)54(94)36-92)89-67(104)53-29-44(93)35-91(53)72(108)51(32-55(75)95)85-66(52)103)46-22-21-45(30-49(46)86-71)112-28-13-8-7-11-25-78-74(110)113-37-42-17-19-43(20-18-42)81-65(102)48(15-14-26-77-73(76)109)83-69(106)61(39(2)3)87-56(96)16-10-9-12-27-90-59(99)23-24-60(90)100/h17-24,30,39-41,44,48,50-54,61-63,86,92-94H,6-16,25-29,31-38H2,1-5H3,(H2,75,95)(H,78,110)(H,79,101)(H,80,105)(H,81,102)(H,82,97)(H,83,106)(H,84,107)(H,85,103)(H,87,96)(H,88,98)(H,89,104)(H3,76,77,109)/t40-,41-,44+,48-,50-,51-,52-,53-,54-,61?,62-,63-,114?/m0/s1
InChIKeyDSGDZYMYBLNPSD-ZWVRLQKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-VC-PABC-C6-alpha-Amanitin: A Drug-Linker Conjugate for HER2-Targeted Amatoxin ADC Development


MC-VC-PABC-C6-alpha-Amanitin is a drug-linker conjugate for antibody-drug conjugates (ADCs) that pairs the RNA polymerase II inhibitor α-amanitin with a protease-cleavable MC-VC-PABC-C6 linker . This construct is designed for conjugation to a monoclonal antibody, such as trastuzumab, to create a targeted therapeutic for HER2-positive cancers . The α-amanitin payload inhibits eukaryotic transcription at nanomolar concentrations [1], providing a mechanism of action distinct from the microtubule- and DNA-targeting payloads used in most clinically approved ADCs [2].

Why MC-VC-PABC-C6-alpha-Amanitin Cannot Be Substituted with Generic Amatoxin or Linker Components


The precise combination of the MC-VC-PABC-C6 linker and the α-amanitin payload in this drug-linker conjugate is critical for achieving the desired ADC properties. The MC-VC-PABC linker is a well-established, lysosomally cleavable system that releases the payload upon internalization [1], but its performance can be altered by the C6 spacer length, which affects payload positioning and protease accessibility. Substituting the α-amanitin payload with a microtubule inhibitor like MMAE would fundamentally change the ADC's mechanism of action, as amanitin inhibits RNA polymerase II in both dividing and quiescent cells, whereas microtubule inhibitors primarily affect rapidly dividing cells [2]. Even minor structural changes to the amanitin payload have been shown to drastically alter ADC cytotoxicity and in vivo efficacy [3], highlighting that this specific conjugate is not interchangeable with other amanitin derivatives.

Quantitative Differentiation of MC-VC-PABC-C6-alpha-Amanitin Against Key Comparators


Enhanced ADC Potency vs. Unconjugated α-Amanitin Payload

Conjugation of α-amanitin to a targeting antibody via the MC-VC-PABC-C6 linker dramatically increases its cytotoxic potency compared to the free toxin. In an experimental setting, an α-amanitin ADC targeting EpCAM exhibited an IC50 of 0.01 ng/mL, representing a 10,000-fold improvement in potency over unconjugated α-amanitin [1]. This underscores the critical role of targeted delivery and linker stability in realizing the payload's full therapeutic potential.

ADC Cytotoxicity Targeted Therapy

Activity Against Non-Dividing Cells vs. Microtubule Inhibitor Payloads

Amatoxin-based ADCs can kill quiescent and drug-tolerant cell (DTC) subpopulations that are resistant to microtubule inhibitor-based ADCs [1]. In contrast to payloads like MMAE, which require active cell division for their microtubule-disrupting activity, α-amanitin inhibits RNA polymerase II, a process essential for cell survival regardless of proliferation status [2]. In a relapse model, α-amanitin effectively inhibited DTCs and extended overall survival when administered sequentially with cisplatin [3].

ADC Drug-Tolerant Cells Mechanism of Action

In Vivo Anti-Tumor Efficacy and Therapeutic Window of an Amatoxin ADC

An amanitin-based ADC (HDP-102) demonstrated complete remission in a Raji-luc disseminated NHL model following a single 0.5 mg/kg dose and achieved a 60% survival rate at day 100 in a MEC-2 model [1]. In cynomolgus monkey tolerability studies, HDP-102 was well-tolerated up to 2.5 mg/kg without significant clinical toxicity, resulting in a calculated therapeutic window of approximately 200 [2].

ADC In Vivo Efficacy Therapeutic Window

Resistance Profile: Amatoxin ADCs Overcome MDR1-Mediated Efflux

α-Amanitin is not a substrate for the MDR1 (P-glycoprotein) drug efflux pump, a common mechanism of resistance to many chemotherapeutic agents and ADC payloads like MMAE and DM1 [1]. This is a key differentiator, as tumor cells often upregulate MDR1 to evade cytotoxic drugs. The hydrophilic nature of α-amanitin contributes to its inability to be effectively transported by MDR1 [2].

ADC Drug Resistance MDR1

Linker Stability and Payload Release: MC-VC-PABC-C6 vs. Alternative Linker Systems

The MC-VC-PABC linker is a cathepsin B-cleavable system designed for intracellular payload release [1]. The C6 spacer between the linker and the α-amanitin payload is critical for optimal protease accessibility and payload release. Studies on amatoxin ADCs have shown that linker composition and spacer length directly impact in vitro cytotoxicity and in vivo anti-tumor activity [2]. For example, novel amatoxin-derived ADCs with optimized linkers exhibited IC50 values of 7.5 ± 0.04 nM and 8.5 ± 0.06 nM against SK-OV-3 and HeLa cells, respectively, highlighting the importance of linker-payload design [3].

ADC Linker Technology Drug Release

Optimal Applications for MC-VC-PABC-C6-alpha-Amanitin in ADC Research and Development


Development of Next-Generation HER2-Targeted ADCs

MC-VC-PABC-C6-alpha-Amanitin is specifically indicated for research in HER2-positive cancers, including breast and gastric cancer . Its design allows for site-specific conjugation to anti-HER2 antibodies like trastuzumab. Preclinical data with a trastuzumab-α-amanitin conjugate (T-Ama) demonstrated potent anti-tumor activity in HER2-low breast cancer models and induced immunogenic cell death, enhancing response to immune checkpoint blockade [1]. This makes it a valuable tool for developing ADCs for patients with low HER2 expression, a population poorly served by current therapies.

Investigating ADC Activity in Chemo-Resistant and Quiescent Tumor Models

The RNA polymerase II inhibitory mechanism of α-amanitin makes MC-VC-PABC-C6-alpha-Amanitin-based ADCs particularly well-suited for targeting drug-tolerant persister cells and non-dividing tumor subpopulations [2]. Researchers can use this conjugate to study the eradication of these cells, which are thought to be a major source of cancer relapse. Its activity against cells regardless of proliferation status provides a complementary approach to ADCs that target microtubules or DNA synthesis.

Platform for Structure-Activity Relationship (SAR) Studies of Amatoxin ADCs

As a defined drug-linker conjugate, MC-VC-PABC-C6-alpha-Amanitin serves as a key building block for SAR investigations [3]. Researchers can conjugate this unit to different antibodies or vary the antibody-drug ratio (DAR) to study how these modifications affect ADC performance. The known, quantifiable properties of the linker and payload (e.g., hydrophilicity, protease cleavability) provide a controlled starting point for optimizing new amatoxin-based therapeutics.

Preclinical Validation of Therapeutic Window and Safety

The hydrophilic nature of the α-amanitin payload, combined with the stable MC-VC-PABC-C6 linker, results in ADCs with a low propensity for aggregation, even at higher DARs [4]. This allows for the generation of homogenous ADC preparations suitable for rigorous in vivo pharmacokinetic, tolerability, and efficacy studies. Data from related amanitin ADCs, such as HDP-102, demonstrate a favorable therapeutic window in preclinical models [5], making this conjugate a relevant tool for safety and efficacy profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-VC-PABC-C6-alpha-Amanitin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.